Cas no 55130-40-0 (ethyl 3,4-dioxopentanoate)

Ethyl 3,4-dioxopentanoate is a versatile diketone ester with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring both keto and ester functional groups, makes it a valuable precursor for heterocyclic compounds, including pyrroles and furans. The compound exhibits high reactivity in condensation and cyclization reactions, enabling efficient synthesis of complex molecular frameworks. Its liquid state at room temperature and moderate stability under inert conditions facilitate handling in laboratory settings. Ethyl 3,4-dioxopentanoate is particularly useful in the development of fine chemicals and active pharmaceutical ingredients (APIs), where its bifunctional reactivity offers synthetic flexibility. Proper storage under anhydrous conditions is recommended to maintain purity.
ethyl 3,4-dioxopentanoate structure
ethyl 3,4-dioxopentanoate structure
Product name:ethyl 3,4-dioxopentanoate
CAS No:55130-40-0
MF:C7H10O4
Molecular Weight:158.1519
MDL:MFCD24689591
CID:1594804
PubChem ID:15921797

ethyl 3,4-dioxopentanoate 化学的及び物理的性質

名前と識別子

    • Pentanoic acid, 3,4-dioxo-, ethyl ester
    • 3,4-dioxo-valeric acid ethyl ester
    • 3,4-Dioxopentanoic acid ethyl ester
    • Ethyl3,4-dioxopentanoate
    • SCHEMBL15248867
    • DB-119177
    • Ethyl 3,4-dioxopentanoate
    • 55130-40-0
    • EN300-248511
    • ethyl 3,4-dioxopentanoate
    • MDL: MFCD24689591
    • インチ: InChI=1S/C7H10O4/c1-3-11-7(10)4-6(9)5(2)8/h3-4H2,1-2H3
    • InChIKey: VBEKXCGDSLJSKS-UHFFFAOYSA-N
    • SMILES: CCOC(=O)CC(=O)C(=O)C

計算された属性

  • 精确分子量: 158.0579
  • 同位素质量: 158.05790880g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 5
  • 複雑さ: 183
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0
  • トポロジー分子極性表面積: 60.4Ų

じっけんとくせい

  • 密度みつど: 1.115
  • Boiling Point: 199 ºC
  • フラッシュポイント: 77 ºC
  • PSA: 60.44

ethyl 3,4-dioxopentanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-248511-0.25g
ethyl 3,4-dioxopentanoate
55130-40-0 95%
0.25g
$367.0 2024-06-19
TRC
E902585-10mg
ethyl 3,4-dioxopentanoate
55130-40-0
10mg
$ 50.00 2022-06-05
TRC
E902585-50mg
ethyl 3,4-dioxopentanoate
55130-40-0
50mg
$ 160.00 2022-06-05
Enamine
EN300-248511-0.1g
ethyl 3,4-dioxopentanoate
55130-40-0 95%
0.1g
$257.0 2024-06-19
Enamine
EN300-248511-5g
ethyl 3,4-dioxopentanoate
55130-40-0 95%
5g
$2152.0 2023-09-15
Aaron
AR00DJCF-50mg
Pentanoic acid, 3,4-dioxo-, ethyl ester
55130-40-0 95%
50mg
$265.00 2023-12-13
Aaron
AR00DJCF-1g
Pentanoic acid, 3,4-dioxo-, ethyl ester
55130-40-0 95%
1g
$1047.00 2023-12-13
1PlusChem
1P00DJ43-100mg
Pentanoic acid, 3,4-dioxo-, ethyl ester
55130-40-0 95%
100mg
$369.00 2024-04-29
A2B Chem LLC
AG30499-10g
Ethyl 3,4-dioxopentanoate
55130-40-0 95%
10g
$3394.00 2024-04-19
A2B Chem LLC
AG30499-250mg
Ethyl 3,4-dioxopentanoate
55130-40-0 95%
250mg
$422.00 2024-04-19

ethyl 3,4-dioxopentanoate 関連文献

ethyl 3,4-dioxopentanoateに関する追加情報

Comprehensive Overview of Ethyl 3,4-Dioxopentanoate (CAS No. 55130-40-0): Properties, Applications, and Industry Insights

Ethyl 3,4-dioxopentanoate (CAS No. 55130-40-0) is a versatile organic compound widely recognized for its unique chemical structure and functional properties. This ester derivative, featuring a dioxopentanoate backbone, plays a pivotal role in synthetic chemistry, pharmaceuticals, and specialty materials. With the growing demand for high-performance intermediates in research and industrial applications, this compound has garnered significant attention for its reactivity and adaptability in complex synthesis pathways.

The molecular formula of ethyl 3,4-dioxopentanoate (C7H10O4) highlights its carbonyl-rich structure, which facilitates diverse reactions such as condensation, nucleophilic additions, and cyclization. Researchers frequently explore its utility in constructing heterocyclic frameworks, a topic trending in AI-driven drug discovery and green chemistry forums. Its compatibility with sustainable synthesis methods aligns with the global push for eco-friendly chemical processes, a hot topic in 2024.

In the pharmaceutical sector, CAS No. 55130-40-0 serves as a precursor for bioactive molecules, particularly those targeting metabolic pathways. Recent studies emphasize its potential in flavor and fragrance industries, where its keto-ester functionality contributes to nuanced aroma profiles. This dual applicability makes it a frequent subject in patent literature and academic databases, often searched alongside terms like "multifunctional ester synthesis" or "high-value chemical intermediates."

From a commercial perspective, ethyl 3,4-dioxopentanoate is manufactured under stringent quality control standards to ensure consistency for laboratory-scale and industrial applications. Analytical techniques such as GC-MS and HPLC are routinely employed to verify purity, a critical factor for users seeking reliable batch-to-batch performance. Discussions on supply chain optimization for such niche chemicals frequently appear in industry webinars and market reports.

Emerging trends also link 55130-40-0 to advancements in material science, where its derivatives are explored for polymeric coatings and biodegradable plastics. This aligns with searches for "sustainable material additives" and "non-toxic plasticizers," reflecting shifting consumer preferences. The compound’s low environmental persistence further enhances its appeal in circular economy models, a key focus area for regulatory bodies worldwide.

For researchers troubleshooting synthesis protocols, ethyl 3,4-dioxopentanoate often appears in queries related to "optimizing diketone reactions" or "ester stabilization techniques." Its storage conditions (typically under inert atmospheres) and handling precautions are documented in technical datasheets, addressing common concerns about compound degradation. These practical insights are vital for laboratories prioritizing reproducibility and safety compliance.

In summary, CAS No. 55130-40-0 exemplifies the intersection of innovation and utility in modern chemistry. Its relevance spans R&D, manufacturing, and sustainability initiatives, making it a compound of enduring interest. As industries increasingly adopt digital tools for chemical property prediction, data on this molecule’s structure-activity relationships will likely grow, further solidifying its role in future scientific breakthroughs.

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